BAY 2476568 kinome profiling and off-target hits

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Compound of Interest		
Compound Name:	BAY 2476568	
Cat. No.:	B15609960	Get Quote

BAY 2476568: Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving **BAY 2476568**, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BAY 2476568?

BAY 2476568 is a reversible inhibitor that potently and selectively targets EGFR with exon 20 insertion mutations.[1][2] It has demonstrated approximately 20-fold greater selectivity for EGFR with these insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1] [2]

Q2: What is the inhibitory activity of **BAY 2476568** on different EGFR variants?

BAY 2476568 exhibits potent inhibitory activity against various EGFR mutations. In biochemical assays, the IC50 value was less than 0.2 nM for WT EGFR and several exon 20 insertion variants (ASV, SVD, and NPH).[3] Cellular assays in Ba/F3 cells provide a clearer picture of its selectivity.

Q3: Does **BAY 2476568** have activity against other EGFR mutations, including resistance mutations?



Yes, **BAY 2476568** is also active against other common EGFR mutations. It shows potent activity against the classical activating exon 19 deletions and the exon 21 L858R substitution. [1] Importantly, it retains its potency in the presence of the C797S mutation, which is a common acquired resistance mutation to third-generation EGFR inhibitors like osimertinib.[1][3]

Q4: What is the known off-target profile of **BAY 2476568**?

Currently, detailed public information on the comprehensive kinome-wide off-target profile of **BAY 2476568** is limited. While it shows high selectivity for mutant EGFR over wild-type EGFR, a full "kinome profiling" against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial for identifying potential unexpected off-target interactions that could lead to unforeseen biological effects or toxicities. One study noted that another EGFR exon 20 inhibitor, ORIC-114, possesses excellent kinome selectivity, highlighting the importance of this characterization for reducing off-target liabilities.[2]

Q5: I am observing unexpected effects in my cell-based assays. Could this be due to off-target hits?

While **BAY 2476568** is highly selective for EGFR, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following troubleshooting steps:

- Titrate the concentration: Use the lowest effective concentration of BAY 2476568 to minimize potential off-target effects.
- Use control cell lines: Include cell lines that do not express the target EGFR mutations to distinguish between on-target and off-target effects.
- Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.
- Consult the literature: Review available literature for any newly reported off-target activities of BAY 2476568 or similar EGFR inhibitors.

Data Presentation

Table 1: Inhibitory Activity of BAY 2476568 against various EGFR mutations in Ba/F3 cells.



EGFR Mutation	IC50 (nM)
ex20ins ASV	15.3[3]
ex20ins SVD	11.1[3]
ex20ins NPH	67.9[3]
WT	273[3]
ex19del	0.6[3]
ex19del/C797S	0.3[3]
ex19del/T790M	54.3[3]
ex19del/T790M/C797S	120[3]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

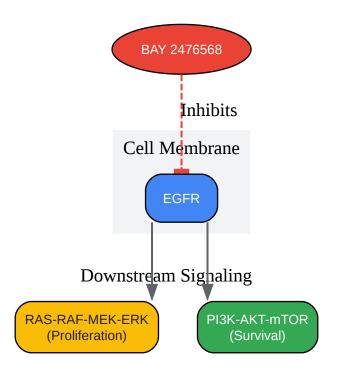
A typical biochemical kinase inhibition assay to determine the IC50 of **BAY 2476568** would involve the following steps:

- Reagents: Recombinant human EGFR protein (wild-type or mutant), ATP, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and the inhibitor (**BAY 2476568**).
- Assay Buffer: Prepare a kinase assay buffer containing components like Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
- Inhibitor Preparation: Prepare serial dilutions of **BAY 2476568** in DMSO.
- Reaction Setup: In a microplate, combine the kinase, the substrate, and the serially diluted inhibitor.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.



- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo[™], HTRF®, or ELISA-based detection with a phospho-specific antibody.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

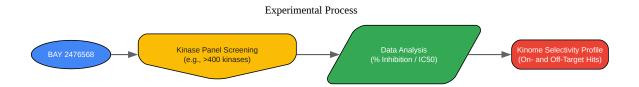
Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of BAY 2476568.





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Caption: General workflow for kinome profiling of a small molecule inhibitor.

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References

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